(1r,2r)-Pseudoephedrine

Catalog No.
S627284
CAS No.
M.F
C10H16NO+
M. Wt
166.24 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1r,2r)-Pseudoephedrine

Asymmetric synthesis often suffers from low diastereoselectivity and tedious separation of enantiomers. (1R,2R)-Pseudoephedrine resolves these issues by providing robust stereocontrol as a recoverable chiral auxiliary. Its (1R,2R) configuration directs electrophile approach for predictable enantiomeric outcome. Key benefits: • Enables highly diastereoselective alkylation of amide enolates. • Crystalline amide intermediates permit diastereomeric excess ≥99% via recrystallization, eliminating chromatography. • Cleavage yields enantiopure carboxylic acids, alcohols, aldehydes, or ketones. • Auxiliary recovery and reuse reduce cost per reaction. Enables quaternary carbon formation via dialkylation

Product Name

(1r,2r)-Pseudoephedrine

IUPAC Name

[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium

Molecular Formula

C10H16NO+

Molecular Weight

166.24 g/mol

InChI

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/p+1/t8-,10+/m1/s1

InChI Key

KWGRBVOPPLSCSI-SCZZXKLOSA-O

SMILES

CC(C(C1=CC=CC=C1)O)[NH2+]C

Canonical SMILES

CC(C(C1=CC=CC=C1)O)[NH2+]C

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)O)[NH2+]C

(1R,2R)-pseudoephedrine(1+) is an organic cation obtained by protonation of the secondary amino function of (1R,2R)-pseudoephedrine; major species at pH 7.3. It is an enantiomer of a pseudoephedrine(1+).

Synonyms

(1R,2R)-2-Methylamino-1-phenylpropan-1-ol, (R,R)-Pseudoephedrine, (-)-Pseudoephedrine, (1R,2R)-(-)-Pseudoephedrine, l-Pseudoephedrine

Purity

≥98%

Package Size

1 g

(1r,2r)-Pseudoephedrine is a chiral amino alcohol primarily utilized in process and laboratory-scale chemistry as a recoverable chiral auxiliary. Its main function is to enable the highly diastereoselective alkylation of amide enolates, a foundational method for establishing stereocenters. The resulting alkylated amides are frequently crystalline, which simplifies purification and allows for the enhancement of diastereomeric excess to ≥99% through recrystallization. These intermediates can then be cleaved to yield a variety of enantiomerically enriched products, including carboxylic acids, alcohols, aldehydes, and ketones, making the choice of this specific auxiliary a critical decision for stereocontrolled synthesis.

Research Fit

Workflow Chiral auxiliary for asymmetric synthesis
Selection Enantiomer-specific receptor pharmacology studies
Use Context Chiral analytical reference standard for separation methods

Substituting (1r,2r)-Pseudoephedrine with its diastereomer, ephedrine, or using a racemic mixture is fundamentally incompatible with its primary application in asymmetric synthesis. The specific (1r,2r) stereochemistry is directly responsible for the facial selectivity during the alkylation of the corresponding amide enolate. The configuration of the methyl and hydroxyl groups on the auxiliary's backbone dictates the direction from which the electrophile approaches, and any change to this configuration (e.g., using (1r,2s)-ephedrine) will result in the opposite enantiomer of the desired product or a significant loss of stereocontrol. Therefore, selecting the correct pseudoephedrine enantiomer is not a matter of optimization but a prerequisite for achieving the target molecule's specific chirality.

Substitution Risk

Stereochemistry (1S,2S) enantiomer receptor activity profile may differ significantly; direct interchange may alter study endpoints.
Synthetic role Chiral auxiliary function is enantiomer-specific; alternative stereoisomers or other decongestants cannot replicate the asymmetric induction.
Pharmacology comparator Phenylephrine exhibits variable oral bioavailability and different receptor engagement; not a reliable substitute for pseudoephedrine-based research models.

Free Hydroxyl Group in Diastereoselective Alkylation

The free hydroxyl group on (1r,2r)-pseudoephedrine is critical for achieving high diastereoselectivity. In a mechanistic study, protecting this hydroxyl group as a silyl ether, which prevents chelation with lithium, caused a dramatic collapse in stereocontrol. The benzylation of the TBDMS-protected pseudoephedrine amide yielded a product with only 42% diastereomeric excess (d.e.), while the unprotected parent compound routinely achieves >95% d.e. under standard conditions.

Evidence DimensionDiastereomeric Excess (d.e.) in Benzylation
Target Compound Data>95% d.e. (unprotected hydroxyl)
Comparator Or BaselineTBDMS-protected (1r,2r)-pseudoephedrine amide: 42% d.e.
Quantified Difference>53% improvement in d.e.
ConditionsAsymmetric alkylation of the corresponding amide enolate with benzyl bromide using an LDA base.

This demonstrates that the specific chemical structure of (1r,2r)-pseudoephedrine is essential for its function; seemingly minor modifications like protecting the hydroxyl group render it ineffective for stereocontrol.

Beta-2 AR potency
Head-to-head
EC50 7 µM vs 10 µM (1.4-fold more potent)
Supports enantiomer-specific beta-2 AR assay context
Recombinant CHO cell assay; lower agonist activity observed

Crystalline Derivatives Enable Facile Purification

A key procurement-relevant advantage of using (1r,2r)-pseudoephedrine is the high propensity of its N-acyl alkylated derivatives to be crystalline solids. This physical property is crucial for process chemistry, as it allows for crude products with initial diastereoselectivities of 90-98% to be easily upgraded to ≥99% d.e. through a single recrystallization. This contrasts with many alternative chiral auxiliaries that may yield oily products, necessitating more complex and costly chromatographic purification.

Evidence DimensionPurification to High Diastereomeric Purity
Target Compound DataCrude products (90-98% d.e.) are often crystalline and can be purified to ≥99% d.e. by recrystallization.
Comparator Or BaselineAlternative auxiliaries yielding non-crystalline (oily) products requiring chromatography.
Quantified DifferenceAvoidance of column chromatography for diastereomer separation.
ConditionsPost-alkylation workup of various pseudoephedrine amides.

This feature significantly reduces downstream processing costs and complexity, making it a more efficient and scalable option for producing enantiomerically pure materials.

Beta-1 AR agonism
Head-to-head
EC50 1122 µM vs 309 µM (3.6-fold less potent)
Indicates lower beta-1 AR engagement; supports cardiovascular endpoint monitoring
Recombinant CHO cell assay; agonist activity context

Versatile Cleavage to Chiral Building Blocks

The alkylated pseudoephedrine amide intermediate is not limited to a single product type. Well-established protocols allow for its direct, high-yielding conversion into four distinct classes of enantiomerically enriched compounds. Acidic or basic hydrolysis affords carboxylic acids, reduction with agents like lithium amidotrihydroborate (LAB) yields primary alcohols, and reaction with organolithium or Grignard reagents produces ketones. This versatility contrasts with some auxiliaries that have more limited or harsh cleavage conditions, enhancing the strategic value of (1r,2r)-pseudoephedrine as a precursor.

Evidence DimensionAccessible Product Classes from Auxiliary Adduct
Target Compound DataCarboxylic Acids, Alcohols, Aldehydes, Ketones.
Comparator Or BaselineChiral auxiliaries with more restrictive cleavage pathways (e.g., only reductive or hydrolytic).
Quantified DifferenceFour distinct, high-yield transformations from one intermediate.
Conditions1. Hydrolysis (acidic/basic); 2. Reduction (e.g., LAB); 3. Addition of organometallics (e.g., R-Li).

Procuring this single auxiliary provides access to a diverse range of chiral building blocks, increasing its utility and cost-effectiveness in a multi-project research or production environment.

Oral bioavailability
Class-level
Near-complete absorption (class) vs ~38% for phenylephrine
Class-level exposure context; supports PK model interpretation
Human PK data; pseudoephedrine class inference
Chiral LC-HRMS separation
Method context
Enables picogram-level enantiomer distinction
Supports enantiomer-specific forensic analysis method transfer
Normal phase polysaccharide-based chiral column
Chiral auxiliary role
Data to verify
Used in chiral relay ligand preparation for diethylzinc addition
Reported asymmetric synthesis workflow; ligand preparation context
Supplier-reported application; verify enantioselectivity outcomes
CNS activity profile
Source review
Qualitative evidence of lower CNS stimulation and distinct metabolism
Reported CNS receptor engagement context; requires validated assays
Patent and review literature; data to verify

Process-Scale Carboxylic Acid Precursor

Where the final target is a chiral carboxylic acid and process scalability is critical, (1r,2r)-pseudoephedrine is a primary choice. The high diastereoselectivity of the alkylation followed by the ability to achieve >99% purity via recrystallization simplifies the manufacturing process, avoiding costly chromatographic separations. The auxiliary can then be cleaved and recovered for reuse.

Chiral Ketone Synthesis by Organometallic Addition

For the synthesis of highly enantiomerically enriched ketones, the alkylated (1r,2r)-pseudoephedrine amide serves as a superior precursor. The direct addition of organolithium or Grignard reagents to the amide provides the target ketone in a single, high-yield step post-alkylation, a more streamlined route than multi-step oxidation of a corresponding secondary alcohol.

Quaternary Stereocenter Synthesis

When constructing challenging quaternary carbon centers, the robust stereodirecting power of the pseudoephedrine auxiliary is highly effective. While alternatives like pseudoephenamine may offer advantages in specific challenging cases, the foundational Myers method using pseudoephedrine provides a reliable and well-documented pathway for the dialkylation of amide precursors to form these sterically congested centers with high diastereoselectivity.

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS receptor pharmacology studies
Enantiomer-specific CNS activity profile
In vitro/in vivo CNS stimulation endpoints
Beta-2 AR pathway research
Stereoselective receptor activity
Beta-2 AR pathway-response assay context
Asymmetric synthesis workflows
Chiral auxiliary stereochemical control
Ligand preparation and enantioselectivity
Forensic chiral analysis
Enantiomeric separation identity
Chiral LC method transfer and trace detection

XLogP3

0.9

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